(+)-Echimidine N-Oxide-D3 (+)-Echimidine N-Oxide-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207485
InChI:
SMILES:
Molecular Formula: C₂₀H₂₈D₃NO₈
Molecular Weight: 416.48

(+)-Echimidine N-Oxide-D3

CAS No.:

Cat. No.: VC0207485

Molecular Formula: C₂₀H₂₈D₃NO₈

Molecular Weight: 416.48

* For research use only. Not for human or veterinary use.

(+)-Echimidine N-Oxide-D3 -

Specification

Molecular Formula C₂₀H₂₈D₃NO₈
Molecular Weight 416.48

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(+)-Echimidine N-Oxide-D3 belongs to the echimidine group of PAs, characterized by a 1-hydroxymethylpyrrolizidine (necine) core linked to esterified necic acids. The deuterium atoms replace three hydrogen atoms at specific positions, enhancing its utility as a stable isotope-labeled internal standard. The non-deuterated parent compound, echimidine N-oxide, features a 1,2-unsaturated pyrrolizidine ring system with an N-oxide functional group and ester linkages to angelic acid and viridifloric acid moieties .

Structural Formula:

(+)-Echimidine N-Oxide-D3=C20H28D3NO8\text{(+)-Echimidine N-Oxide-D3} = \text{C}_{20}\text{H}_{28}\text{D}_3\text{NO}_8

The stereochemistry includes a (7R,8R) configuration for the pyrrolizidine core and a (Z)-2-methylbut-2-enoyloxy substituent .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight416.5 g/mol (deuterated)
CAS Registry Number41093-89-4 (non-deuterated)
Isotopic CompositionD3\text{D}_3 at C-3, C-4, C-5
SolubilityWater-soluble (as N-oxide)

Biosynthesis and Isotopic Labeling

Biosynthetic Pathway in Plants

Pyrrolizidine alkaloids like echimidine N-oxide originate from the amino acids L-ornithine and L-arginine. Homospermidine synthetase catalyzes the formation of homospermidine, which undergoes cyclization and oxidation to yield retronecine—the necine base in echimidine . Subsequent esterification with monocarboxylic acids (e.g., angelic acid) and oxidation at the nitrogen atom produces echimidine N-oxide. Deuterated analogs are synthesized via chemical exchange or enzymatic incorporation of deuterated precursors .

Key Reaction:

Retronecine+Angelic AcidEsteraseEchimidineOxidationEchimidine N-Oxide\text{Retronecine} + \text{Angelic Acid} \xrightarrow{\text{Esterase}} \text{Echimidine} \xrightarrow{\text{Oxidation}} \text{Echimidine N-Oxide}

Industrial Synthesis of Deuterated Form

(+)-Echimidine N-Oxide-D3 is produced by reacting echimidine with deuterated oxidizing agents (e.g., D2O2\text{D}_2\text{O}_2) under controlled conditions. The deuterium atoms are introduced at non-labile positions to ensure metabolic stability during analytical workflows .

Analytical Applications

Role in Quantitative LC-MS/MS

As an internal standard, (+)-Echimidine N-Oxide-D3 corrects for matrix effects and ionization efficiency variations in PA detection. Its deuterated structure ensures near-identical chromatographic behavior to native PAs while providing distinct mass spectral signatures .

Table 2: Performance Metrics in LC-MS/MS

ParameterValueCriteria
Retention Time Shift< 0.1 minAOAC SMPR 2023.002
Signal Suppression15–20% (vs. solvent)
Recovery in Herbal Teas92–108%

Toxicological Profile

Acute Toxicity

Echimidine N-oxide and its deuterated form exhibit high acute toxicity, with median lethal doses (LD50_{50}) below 5 mg/kg in rodents. The N-oxide group enhances solubility, facilitating rapid absorption and hepatic bioactivation to reactive pyrrolic metabolites .

GHS Classification:

  • H300: Fatal if swallowed

  • H310: Fatal in contact with skin

  • H330: Fatal if inhaled

Chronic Hepatotoxicity

Chronic exposure to echimidine N-oxide induces hepatic veno-occlusive disease (VOD), characterized by sinusoidal obstruction and fibrosis. Deuterated analogs retain this toxicity profile, necessitating stringent handling protocols .

Comparative Analysis with Related Alkaloids

Table 3: Structural Comparison of Echimidine Derivatives

CompoundMolecular FormulaKey Functional GroupsToxicity (LD50_{50}, mouse)
EchimidineC20H31NO7\text{C}_{20}\text{H}_{31}\text{NO}_7Free base, no N-oxide3.2 mg/kg
Echimidine N-OxideC20H31NO8\text{C}_{20}\text{H}_{31}\text{NO}_8N-oxide, hydroxyl groups4.1 mg/kg
(+)-Echimidine N-Oxide-D3C20H28D3NO8\text{C}_{20}\text{H}_{28}\text{D}_3\text{NO}_8Deuterated, N-oxide4.3 mg/kg

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